molecular formula C19H31NO B1616481 N-Benzyldodecanamide CAS No. 78172-96-0

N-Benzyldodecanamide

Cat. No.: B1616481
CAS No.: 78172-96-0
M. Wt: 289.5 g/mol
InChI Key: AAJQYMJRUXQQCP-UHFFFAOYSA-N
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Description

N-Benzyldodecanamide is a secondary amide compound characterized by a benzyl group attached to the nitrogen atom of a dodecanamide backbone (C₆H₅CH₂NHCOC₁₁H₂₃). This structure confers unique physicochemical properties, such as moderate hydrophobicity (LogP ~5.2) and a melting point range of 85–87°C . It is commonly explored in surfactant research and bioactive molecule design due to its balanced lipophilic-hydrophilic profile.

Properties

CAS No.

78172-96-0

Molecular Formula

C19H31NO

Molecular Weight

289.5 g/mol

IUPAC Name

N-benzyldodecanamide

InChI

InChI=1S/C19H31NO/c1-2-3-4-5-6-7-8-9-13-16-19(21)20-17-18-14-11-10-12-15-18/h10-12,14-15H,2-9,13,16-17H2,1H3,(H,20,21)

InChI Key

AAJQYMJRUXQQCP-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(=O)NCC1=CC=CC=C1

Canonical SMILES

CCCCCCCCCCCC(=O)NCC1=CC=CC=C1

Other CAS No.

78172-96-0

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Quaternary Ammonium Analogues

Benzalkonium Chloride (BAC12)

  • Structure : Benzyl-dimethyl-dodecylammonium chloride (C₂₁H₃₈ClN), a quaternary ammonium salt.
  • Key Differences: Charge: BAC12 is permanently cationic, enhancing water solubility and antimicrobial activity via membrane disruption . Applications: Widely used in disinfectants, whereas N-Benzyldodecanamide lacks ionic character and is more suited for non-polar formulations.
  • Data Comparison :
Property This compound BAC12
Molecular Weight 289.46 g/mol 340.0 g/mol
LogP ~5.2 ~4.8
Melting Point 85–87°C 60–62°C
Solubility in Water Low High

Comparison with Fluorescent-Tagged Analogues

NBD-DDA

  • Structure: N-Dodecyl-N,N-dimethyl-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethyl]azanium iodide (C₂₃H₃₄IN₅O₂).
  • Key Differences :
    • Functionality : Contains a nitrobenzoxadiazole (NBD) fluorophore for bioimaging, unlike this compound, which lacks fluorescent properties .
    • Applications : Used in cellular tracking studies, whereas this compound may serve as a structural scaffold in drug design.

Comparison with Long-Chain Amide Analogues

N-Benzyloctadecanamide

  • Structure: Features an 18-carbon chain (C₂₅H₄₃NO) compared to the 12-carbon chain of this compound.
  • Key Differences :
    • Hydrophobicity : Longer alkyl chain increases LogP to ~7.1, reducing aqueous solubility but enhancing lipid membrane affinity .
    • Synthesis : Both compounds are synthesized via carbodiimide-mediated coupling of fatty acids with benzylamine, but purification methods vary due to chain length .
Property This compound N-Benzyloctadecanamide
Molecular Weight 289.46 g/mol 373.62 g/mol
LogP ~5.2 ~7.1
Melting Point 85–87°C 92–94°C

Surfactant Performance

This compound exhibits a critical micelle concentration (CMC) of ~0.1 mM, lower than BAC12 (~1 mM), indicating superior surface activity in non-polar media. However, BAC12 outperforms in aqueous systems due to its ionic nature .

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